molecular formula C17H19N5O4S B2982008 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034432-23-8

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2982008
CAS No.: 2034432-23-8
M. Wt: 389.43
InChI Key: ZMYAKFLOEHMKOP-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . This process results in a new series of compounds with various substituted aromatic carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectral data . It contains a 1,2,3-triazole ring, which exists in two tautomeric forms, 1H-1,2,3-triazole and 4H-1,2,3-triazole . The 1H-1,2,3-triazole form is more stable .

Scientific Research Applications

Synthesis of Nα-urethane-protected β- and γ-amino acids

Research has demonstrated efficient methods for synthesizing Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) with excellent yields and purities through a one-pot procedure involving 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and 1-[(4-methylphenyl)oxy]piperidine-2,6-dione in a Lossen-type reaction with primary alcohols (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).

Antagonistic Activities

A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity, indicating the potential use of these compounds in therapeutic applications (Watanabe et al., 1992).

Inhibitors of Lipid Peroxidation

Novel compounds have been identified as potent inhibitors of lipid peroxidation, suggesting their potential application in protecting against oxidative stress and related diseases (Braughler et al., 1987).

Novel Compound Synthesis

Research has also focused on the synthesis of new compounds with potential biological activities. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines, suggesting applications in organic synthesis and potentially in drug development (Zolfigol et al., 2006).

Anticonvulsant Activity

A new series of 1,3-substituted pyrrolidine-2,5-dione derivatives has been described as potential anticonvulsant agents, showing promising results in initial pharmacological screenings (Rybka et al., 2017).

Properties

IUPAC Name

1-[4-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c23-16-5-6-17(24)21(16)13-1-3-15(4-2-13)27(25,26)20-11-7-14(8-12-20)22-18-9-10-19-22/h1-4,9-10,14H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYAKFLOEHMKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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